molecular formula C21H26N2O2S B2934358 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide CAS No. 2034290-00-9

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide

Cat. No.: B2934358
CAS No.: 2034290-00-9
M. Wt: 370.51
InChI Key: KARAXEPWUPFOHI-UHFFFAOYSA-N
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Description

N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a piperidine core substituted at the 1-position with an oxolan-3-yl (tetrahydrofuran-3-yl) group and a methyl linker connecting to the benzamide moiety. The benzamide is further substituted at the para position with a thiophen-3-yl group.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c24-21(18-3-1-17(2-4-18)19-8-12-26-15-19)22-13-16-5-9-23(10-6-16)20-7-11-25-14-20/h1-4,8,12,15-16,20H,5-7,9-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARAXEPWUPFOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Oxolan Group: The oxolan (tetrahydrofuran) group is introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Group: The benzamide group is formed by reacting aniline derivatives with acyl chlorides or anhydrides.

    Coupling Reactions: The final step involves coupling the piperidine derivative with the benzamide derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions of complex organic molecules with biological systems, potentially leading to new insights into cellular processes.

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the benzamide group can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Thiophen-3-yl Benzamide Moieties

Thiophen Positional Isomers and Heterocyclic Variants

Table 2: Impact of Thiophen Substitution and Heterocycle Replacement
Compound Name Thiophen Position Heterocycle Replacement Molecular Weight (g/mol) Biological Relevance Reference
N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide 3-yl Oxolane (O) ~386.5 (estimated) Unknown -
N-(1-(4-(Pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide 2-yl Thiazole-pyridine hybrid 446.6 Unreported
2-(Ethylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide N/A Tetrahydrothiophene (S) 364.6 Unreported

Key Observations:

  • Heterocycle Replacement: Replacing oxolane with tetrahydrothiophene (as in ) introduces a sulfur atom, which could enhance metabolic stability or alter solubility .

Biological Activity

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Molecular Formula and Structure

The molecular formula of this compound is C14_{14}H19_{19}N2_{2}OS. The compound features a piperidine ring, an oxolane (tetrahydrofuran) moiety, and a thiophene group, which contribute to its biological properties.

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing piperidine and thiophene have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential : Studies have suggested that compounds similar to this compound may possess anticancer properties. The presence of the piperidine ring is often associated with enhanced cytotoxicity against cancer cell lines .
  • Neuroprotective Effects : Some derivatives have been explored for their neuroprotective effects, potentially serving as leads for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For instance, variations in the thiophene and oxolane groups can significantly affect its potency and selectivity against specific biological targets.

Modification Effect on Activity
Substitution on thiopheneEnhanced interaction with targets
Variations in oxolaneAltered pharmacokinetics
Piperidine modificationsChanges in receptor binding affinity

Study 1: Antimicrobial Screening

A series of compounds based on the piperidine framework were synthesized and screened for antimicrobial activity. Among them, this compound exhibited moderate to strong activity against Staphylococcus aureus and E. coli. The IC50_{50} values ranged from 10 to 50 µg/mL depending on the strain tested .

Study 2: Anticancer Activity

In a study evaluating the anticancer properties of various benzamide derivatives, this compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF7), with an IC50_{50} value of 25 µM . This suggests potential as a therapeutic agent in oncology.

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